4-METHOXYBENZOIC-D7 ACID
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Overview
Description
4-Methoxybenzoic-D7 acid, also known as p-Anisic-D7 acid, is a deuterated form of 4-methoxybenzoic acid. This compound features a benzene ring substituted with a methoxy group (-OCH3) at the para position relative to the carboxylic acid group (-COOH). The deuterium labeling (D7) indicates the presence of seven deuterium atoms, which are isotopes of hydrogen. This labeling is particularly useful in various scientific research applications, including spectroscopy and tracer studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methoxybenzoic-D7 acid can be synthesized through the oxidation of deuterated anethole, anisaldehyde, or p-methoxyacetophenone. The oxidation process typically involves reagents such as potassium permanganate or chromium trioxide under acidic conditions .
Industrial Production Methods: Industrial production of this compound often involves the methylation of deuterated phenol followed by oxidation. This method ensures high yields and purity, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 4-Methoxybenzoic-D7 acid undergoes various chemical reactions, including:
Oxidation: Converts to 4-methoxybenzoic acid derivatives.
Reduction: Forms 4-methoxybenzyl alcohol under reducing conditions.
Substitution: Electrophilic substitution reactions due to the electron-donating methoxy group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenation with bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: 4-methoxybenzoic acid derivatives.
Reduction: 4-methoxybenzyl alcohol.
Substitution: Halogenated 4-methoxybenzoic acids.
Scientific Research Applications
4-Methoxybenzoic-D7 acid is widely used in scientific research due to its unique properties:
Chemistry: Utilized in NMR spectroscopy as a deuterated standard.
Biology: Acts as a tracer in metabolic studies.
Medicine: Investigated for its potential antimicrobial properties.
Industry: Used in the synthesis of high-performance polymers and resins
Mechanism of Action
The mechanism of action of 4-Methoxybenzoic-D7 acid involves its interaction with various molecular targets. The methoxy group enhances the nucleophilicity of the benzene ring, facilitating electrophilic substitution reactions. This property is crucial for its antimicrobial activity, where it inhibits the growth of bacteria and fungi by disrupting their cell membranes .
Comparison with Similar Compounds
4-Methoxybenzoic-D7 acid is compared with other methoxybenzoic acids:
p-Anisic acid (4-methoxybenzoic acid): Similar structure but without deuterium labeling.
m-Anisic acid (3-methoxybenzoic acid): Methoxy group at the meta position.
o-Anisic acid (2-methoxybenzoic acid): Methoxy group at the ortho position.
The deuterium labeling in this compound makes it unique for applications requiring isotopic differentiation, such as tracer studies and NMR spectroscopy .
Properties
CAS No. |
1219803-08-3 |
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Molecular Formula |
C8H8O3 |
Molecular Weight |
159.19 g/mol |
IUPAC Name |
2,3,5,6-tetradeuterio-4-(trideuteriomethoxy)benzoic acid |
InChI |
InChI=1S/C8H8O3/c1-11-7-4-2-6(3-5-7)8(9)10/h2-5H,1H3,(H,9,10)/i1D3,2D,3D,4D,5D |
InChI Key |
ZEYHEAKUIGZSGI-AAYPNNLASA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)O |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(=O)O)[2H])[2H])OC([2H])([2H])[2H])[2H] |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)O |
Synonyms |
4-METHOXYBENZOIC-D7 ACID |
Origin of Product |
United States |
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